2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
Description
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group
Properties
CAS No. |
920748-24-9 |
|---|---|
Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C14H19N5/c1-14(2,11-7-4-3-5-8-11)19-17-13(16-18-19)12-9-6-10-15-12/h3-5,7-8,12,15H,6,9-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
HLXGPNQXWSKPNL-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)[C@H]3CCCN3 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves multiple steps. One common method includes the use of transaminases for the synthesis of enantiopure drug-like compounds starting from prochiral ketones . The reaction conditions often involve immobilized whole-cell biocatalysts with specific transaminase activity, leading to high conversion rates and enantiomeric excess.
Chemical Reactions Analysis
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be used as a mechanistic probe for the heterolytic versus homolytic O–O bond cleavage of tert-alkyl hydroperoxide by iron (III) porphyrin complexes . The reaction conditions, such as pH and the nature of the porphyrin and axial ligands, significantly influence the reaction pathway.
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . Additionally, it finds applications in the study of molecular structures and conformations, as seen in its use in X-ray diffraction studies to observe well-defined solid-state conformations .
Mechanism of Action
The mechanism of action of 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mechanistic probe in the study of O–O bond cleavage by iron (III) porphyrin complexes, where the bond is cleaved both heterolytically and homolytically depending on the reaction conditions .
Comparison with Similar Compounds
2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be compared with similar compounds such as 2-Phenyl-1-propanol and 2,4-Bis(2-phenylpropan-2-yl)phenol . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of a tetrazole ring with a pyrrolidine and a phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity.
Biological Activity
The compound 2-(2-Phenylpropan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.31 g/mol . The compound features a tetrazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that enhances its pharmacological profile.
Antifungal Activity
Recent studies have highlighted the antifungal properties of tetrazole derivatives, including the compound . Research indicates that these derivatives exhibit significant activity against Candida albicans , a common opportunistic fungal pathogen.
- Mechanism of Action :
- The antifungal activity is primarily attributed to the ability of the compound to disrupt fungal cell membranes, leading to necrotic cell death. Flow cytometry analyses have shown that treatment with this compound results in mitochondrial damage and reduced adhesion to host cells at concentrations around 46.05 μM .
- In vivo studies using Galleria mellonella models demonstrated that the compound effectively attenuates virulence in disseminated candidiasis, showcasing its potential as a therapeutic agent .
Antimicrobial Activity
In addition to antifungal effects, tetrazole derivatives have shown promising antimicrobial properties against various bacterial strains. The presence of the pyrrolidine scaffold enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development.
Study 1: Synthesis and Evaluation of Antifungal Activity
A study synthesized several tetrazole derivatives bearing pyrrolidine scaffolds and evaluated their antifungal activity against C. albicans . The leading compounds demonstrated low toxicity against mammalian cells while effectively inhibiting biofilm formation .
| Compound | IC50 (μM) | Toxicity (Vero Cells) | In Vivo Efficacy |
|---|---|---|---|
| 3aC | 46.05 | Low | Effective |
| 3aD | 50.00 | Low | Moderate |
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanism by which these tetrazole derivatives exert their antifungal effects. The study utilized advanced imaging techniques to observe how the compounds interact with fungal membranes, confirming their role in inducing oxidative stress without significant reactive oxygen species (ROS) production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
